VUT-MK142 is a synthetic low-molecular-weight compound identified as a potent cardiomyogenic agent. [] It was developed as part of a research effort to discover novel compounds that promote the differentiation of cells into cardiomyocytes, potentially for use in cardiac repair therapies. [] VUT-MK142 is a structural analog of the known cardiomyogenic molecule, cardiogenol C (CgC). []
VUT-MK142 is a biologically relevant compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. It is categorized as a pyrimidine derivative, specifically an N4-cyclohexyl-N6-(4-methoxyphenyl)pyrimidine-4,6-diamine. This compound is part of a broader class of molecules that are being investigated for their roles in various biological processes, particularly in cardiovascular health and cellular function.
VUT-MK142 was synthesized as part of a research initiative focused on developing new pharmacological agents. Its classification as a pyrimidine derivative places it within a group of compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The compound is specifically noted for its potential in modulating sodium channel activity, which is critical in cardiac function and other physiological processes .
The synthesis of VUT-MK142 involves several key steps, primarily utilizing flow chemistry techniques for efficiency and scalability. The general procedure includes the following:
The yield of VUT-MK142 can vary based on the specific conditions employed during synthesis. For instance, yields have been reported as high as 84% under optimized conditions, demonstrating the efficiency of the flow chemistry approach compared to traditional batch methods .
The molecular structure of VUT-MK142 can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the structure:
VUT-MK142 can undergo several chemical reactions relevant to its biological activity:
The interaction with sodium channels involves binding to specific sites that alter channel kinetics, which is crucial for its proposed therapeutic effects. Detailed electrophysiological studies are necessary to elucidate these interactions further.
The mechanism by which VUT-MK142 exerts its effects primarily involves modulation of ion channels, particularly sodium channels in cardiac tissues. This modulation can lead to changes in membrane potential and excitability of cardiac myocytes, thereby influencing heart rhythm and contractility.
VUT-MK142 shows promise for various scientific applications:
Myocardial infarction (heart attack) triggers irreversible loss of functional cardiomyocytes, leading to pathological remodeling and heart failure. Adult human cardiomyocytes exhibit minimal regenerative capacity, rendering the heart unable to self-repair after injury. Current interventions—including coronary bypass surgery, stents, and pharmacological management—focus on restoring blood flow and reducing workload but fail to replace lost cardiac tissue. Consequently, patients often experience progressive functional decline, with heart failure affecting over 64 million people globally. Cell transplantation therapies using stem cells have emerged as a promising alternative, yet their clinical success remains hampered by poor donor cell survival (typically <10% after 24 hours post-transplant) and inadequate differentiation into functional, electromechanically integrated cardiomyocytes [1] [4].
Synthetic small molecules (SySMs) offer a targeted approach to overcome the limitations of cell-based therapies. These low-molecular-weight compounds (<500 Da) modulate specific signaling pathways to direct stem cell fate. Unlike viral-based reprogramming methods, SySMs provide temporal precision, reversibility, and scalability. Notable examples include:
VUT-MK142 is a novel pyrimidine-based SySM derived from strategic modifications of cardiogenol C. Identified in 2013, it enhances cardiomyogenic differentiation efficiency by upregulating cardiac-specific genes and proteins more potently than its predecessor. Its development addressed cardiogenol C’s limitations, including suboptimal efficacy in adult stem cells and batch-to-batch variability. VUT-MK142’s ability to promote functional maturation—evidenced by the generation of electrically active, beating cardiomyocytes from progenitor cells—positions it as a key candidate for next-generation cardiac regeneration strategies [1] [2] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7